2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
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Overview
Description
2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves the reaction of a triazole derivative with a suitable amine. One common method is the reaction of 1H-1,2,4-triazole with 2-chloro-N-methylpropanamide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole N-oxide, while reduction can produce a triazole amine derivative .
Scientific Research Applications
2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Another triazole derivative with similar chemical properties.
1-(4-Aminobenzyl)-1,2,4-triazole: Shares the triazole ring structure and exhibits similar reactivity.
Uniqueness
2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11N5O |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-(methylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-8-5(6(7)12)2-11-4-9-3-10-11/h3-5,8H,2H2,1H3,(H2,7,12) |
InChI Key |
KDVNEPSNXFMACC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=NC=N1)C(=O)N |
Origin of Product |
United States |
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